Diethyl 4-(2-bromophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(2-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound belonging to the dihydropyridine class Dihydropyridines are known for their wide range of biological activities, particularly as calcium channel blockers used in the treatment of cardiovascular diseases
Preparation Methods
The synthesis of 3,5-DIETHYL 4-(2-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch reaction, which is a classical method for preparing dihydropyridines. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions. The specific synthetic route for this compound would involve:
Reactants: 2-bromobenzaldehyde, ethyl acetoacetate, and methylamine.
Conditions: Reflux in ethanol or another suitable solvent.
Industrial Production: On an industrial scale, the synthesis would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
3,5-DIETHYL 4-(2-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: Depending on the reaction, products can include pyridine derivatives, tetrahydropyridine derivatives, and substituted bromophenyl derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a calcium channel blocker, which can influence various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and other conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(2-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Compared to other dihydropyridine derivatives, this compound is unique due to its specific substitution pattern:
Similar Compounds: Nifedipine, Amlodipine, Felodipine.
Uniqueness: The presence of the 2-bromophenyl group and the specific ethyl and methyl substitutions confer unique chemical and biological properties, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
This detailed overview provides a comprehensive understanding of 3,5-DIETHYL 4-(2-BROMOPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C18H20BrNO4 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
diethyl 4-(2-bromophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20BrNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3 |
InChI Key |
JSXRSIPGOLXLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Br)C(=O)OCC)C |
Origin of Product |
United States |
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